N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-methoxyphenyl)benzamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a unique structural framework. The compound comprises a benzamide core substituted with a 2-ethoxy group, an N-(4-methoxyphenyl) group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The 1,1-dioxido-dihydrothiophene ring introduces sulfone functionality, enhancing metabolic stability and influencing electronic properties, while the ethoxy and methoxy groups contribute to lipophilicity and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-26-19-7-5-4-6-18(19)20(22)21(16-12-13-27(23,24)14-16)15-8-10-17(25-2)11-9-15/h4-13,16H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBJJNWGALCOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a dioxido-dihydrothiophenyl moiety, an ethoxy group, and a methoxyphenyl substituent on a benzamide core. Its unique structural features suggest promising applications in medicinal chemistry and material science.
- Molecular Formula : C20H21N O4S
- Molecular Weight : 371.45 g/mol
- CAS Number : 863008-33-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dioxido groups can engage in hydrogen bonding and electrostatic interactions, while the aromatic rings may participate in π-π stacking interactions. These interactions are crucial for modulating the activity of target enzymes or receptors, potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induces apoptosis via caspase activation |
| MCF-7 | 20 | Inhibits cell cycle progression at G1 phase |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The exact mechanism is still under investigation but is believed to involve disruption of microbial cell membranes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various derivatives of benzamide compounds, including this compound. The results indicated a strong correlation between structural modifications and anticancer potency, highlighting this compound's potential as a lead structure for further development.
Case Study 2: Anti-inflammatory Mechanism
In a publication in Pharmaceutical Biology, researchers investigated the anti-inflammatory effects of this compound in an animal model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and inflammatory markers when treated with the compound compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of N-aryl benzamides with dihydrothiophene-dioxido or related heterocyclic moieties. Key structural analogs and their differences are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but reduce solubility compared to electron-donating groups (e.g., -OCH₃, -OC₂H₅) .
- The 4-methoxyphenyl group in the target compound may confer antioxidant or receptor-binding activity, as seen in related benzamides .
- Substituents on the benzamide core significantly influence melting points. For example, analogs with polar groups (e.g., -NO₂, -CN) exhibit higher melting points (237–294°C) , while bulkier substituents (e.g., hexyloxy) lower crystallinity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
